2,3-Dichlorophenylzinc iodide
CAS No.: 307531-97-1
VCID: VC8263407
Molecular Formula: C6H3Cl2IZn
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,3-Dichlorophenylzinc iodide is a chemical compound with the molecular formula C₆H₃Cl₂IZn. It is a reagent used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. This compound is a member of the organozinc family, which plays a crucial role in various catalytic processes. Chemical Reactions and Applications2,3-Dichlorophenylzinc iodide is used in various organic synthesis reactions, including cross-coupling reactions and difunctionalization processes. These reactions are crucial for forming complex molecules, often used in pharmaceuticals and materials science. Cross-Coupling ReactionsCross-coupling reactions involve the formation of carbon-carbon bonds between two organic molecules. Organometallic compounds like 2,3-dichlorophenylzinc iodide are essential in these reactions, often catalyzed by transition metals such as nickel or palladium. Difunctionalization of AlkenesIn difunctionalization reactions, two functional groups are added across a double bond. This process is useful for synthesizing complex molecules with specific functionalities, which can be further modified to produce desired compounds. Safety and Handling2,3-Dichlorophenylzinc iodide is classified as a hazardous substance due to its flammability and potential to cause irritation. Proper handling and storage are essential to minimize risks. Hazard Classifications
Storage and Handling Precautions
Synthesis of Complex MoleculesOrganozinc reagents like 2,3-dichlorophenylzinc iodide are versatile tools in organic synthesis. They enable the formation of carbon-carbon bonds under mild conditions, which is crucial for synthesizing pharmaceuticals and advanced materials. Future DirectionsFurther research into the applications of 2,3-dichlorophenylzinc iodide could explore its potential in novel catalytic systems or in the synthesis of compounds with specific biological activities. |
---|---|
CAS No. | 307531-97-1 |
Product Name | 2,3-Dichlorophenylzinc iodide |
Molecular Formula | C6H3Cl2IZn |
Molecular Weight | 338.3 g/mol |
IUPAC Name | 1,2-dichlorobenzene-6-ide;iodozinc(1+) |
Standard InChI | InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 |
Standard InChIKey | XADHHDYCWNXNIR-UHFFFAOYSA-M |
SMILES | C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I |
Canonical SMILES | C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I |
PubChem Compound | 3451972 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume